6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl chloride
Description
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl chloride is a heterocyclic compound featuring a pyrazole ring fused with an oxazine moiety. As an acyl chloride derivative, it is highly reactive and serves as a critical intermediate in organic synthesis, particularly in the formation of amides, esters, and other functionalized derivatives. Key structural characteristics include:
- Core structure: A bicyclic system combining pyrazole (a 5-membered ring with two adjacent nitrogen atoms) and oxazine (a 6-membered ring containing oxygen and nitrogen).
- Functional group: A carbonyl chloride (-COCl) at the 2-position, conferring high electrophilicity and utility in nucleophilic acyl substitution reactions.
Properties
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c8-7(11)5-4-6-10(9-5)2-1-3-12-6/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNCERFJSXMTRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)Cl)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nuclear Magnetic Resonance (NMR)
X-Ray Crystallography
The oxazine ring adopts a half-chair conformation , with the pyrazole ring deviating by 8.96° from coplanarity. The carbonyl chloride group lies perpendicular to the pyrazole plane, minimizing steric hindrance.
Chemical Reactions Analysis
Nucleophilic Acyl Substitution Reactions
The carbonyl chloride group readily undergoes nucleophilic substitution, forming derivatives critical for pharmaceutical applications:
Example : Reaction with ethylamine in dichloromethane (DCM) at 25°C produces the corresponding amide with 85% yield, as confirmed by NMR and LC-MS data .
Ring-Opening and Functionalization
The bicyclic pyrazolo-oxazine framework participates in regioselective ring-opening reactions:
-
Acid-Catalyzed Ring Opening :
Treatment with concentrated HCl (12N) at 60°C cleaves the oxazine ring, yielding a pyrazole-diol intermediate. This reaction is pivotal for synthesizing open-chain analogs. -
Base-Mediated Rearrangement :
In the presence of K₂CO₃/DMF, the compound undergoes ring expansion to form tetracyclic structures, as observed in heterocyclic diversification studies .
Cross-Coupling Reactions
The chloride moiety facilitates metal-catalyzed couplings:
| Reaction | Catalyst System | Conditions | Application |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃ | DME, 80°C, 6 h | Biaryl-functionalized analogs |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos | Toluene, 110°C, 24 h | Aminated derivatives |
Notable Example : Coupling with 4-bromo-3-methylphenylboronic acid under Suzuki conditions generates biaryl derivatives with anti-inflammatory activity (IC₅₀: 0.8 µM for PDE4B inhibition) .
Cycloaddition and Heterocycle Formation
The compound participates in [3+2] cycloadditions with nitrile oxides, forming fused triazole-oxazine systems. These reactions proceed at 60°C in acetonitrile with 70–78% yields.
Stability and Side Reactions
-
Hydrolytic Sensitivity : Rapid decomposition occurs in aqueous alkaline media (pH > 10), necessitating anhydrous handling .
-
Thermal Degradation : Above 150°C, decarbonylation produces pyrazolo-oxazine byproducts, as detected via TGA-MS.
Mechanistic Insights
Density functional theory (DFT) calculations reveal that the carbonyl chloride’s electrophilicity () drives nucleophilic attacks at the carbonyl carbon. The oxazine ring’s electron-donating effects stabilize transition states, enhancing reaction rates .
Comparative Reactivity
A reactivity comparison with analogous compounds highlights its enhanced versatility:
| Compound | Key Reaction | Relative Rate (vs. Benzoyl Chloride) |
|---|---|---|
| 6,7-Dihydro-5H-pyrazolo-oxazine carbonyl chloride | Amidation | 1.8× |
| Pyrazole-4-carbonyl chloride | Esterification | 0.7× |
Scientific Research Applications
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl chloride involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes critical differences and similarities between 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl chloride and its structural analogs:
Structural and Functional Group Analysis
Reactivity :
- The carbonyl chloride derivative is significantly more reactive than its carboxylic acid (-COOH) or ester (-COOR) counterparts due to the electron-withdrawing chlorine atom, which enhances electrophilicity. This property makes it ideal for synthesizing amides or ketones .
- Carbaldehyde (-CHO) derivatives exhibit moderate reactivity, primarily in nucleophilic additions (e.g., forming imines or hydrazones) .
Biological Activity :
- Substituents dramatically influence bioactivity. For example, the N-cyclopropyl carboxamide analog shows moderate phosphodiesterase 4C inhibition (IC₅₀ = 389.0 nM), while the 3-chlorophenyl variant exhibits stronger inhibition (IC₅₀ = 48.2 nM) .
Stability and Storage :
- Carboxylic acids and esters are generally stable at room temperature, whereas carbonyl chlorides likely require anhydrous conditions to prevent hydrolysis. The carbaldehyde analog mandates refrigeration (2–8°C) to prevent oxidation .
Physicochemical Properties
- Solubility : Carboxylic acids and their salts are typically water-soluble, while esters and acyl chlorides are more lipophilic.
Biological Activity
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl chloride is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Research indicates that 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl chloride may exert its biological effects through various mechanisms, including:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cellular signaling pathways. For example, it affects phosphodiesterase activity, which is crucial for cyclic nucleotide signaling in cells .
- Modulation of Receptor Activity : Preliminary studies suggest that this compound may interact with various receptors, potentially influencing neurochemical signaling and inflammatory responses .
Pharmacological Effects
The pharmacological profile of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl chloride includes:
- Antimicrobial Activity : Some studies have reported antimicrobial properties against specific bacterial strains, indicating its potential use in treating infections .
- Cytotoxicity : In vitro assays have demonstrated cytotoxic effects on cancer cell lines, suggesting possible applications in oncology .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Enzymatic Inhibition : A study published in a pharmacology journal revealed that 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl chloride inhibited phosphodiesterase 4B with an IC50 value of 25 µM. This inhibition led to increased intracellular cAMP levels, promoting anti-inflammatory effects in cellular models .
- Antimicrobial Efficacy : Another research article highlighted the compound's effectiveness against Escherichia coli and Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains .
- Cytotoxicity in Cancer Cells : A study focusing on various cancer cell lines demonstrated that the compound exhibited significant cytotoxicity with IC50 values ranging from 10 to 30 µM across different cell types. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .
Data Summary Table
Q & A
What are the standard synthetic routes for preparing 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl chloride, and how can reaction conditions be optimized?
Level : Basic
Methodological Answer :
The synthesis typically involves cyclocondensation of precursor heterocycles followed by chlorination. For example, analogous pyrazolo-oxazine derivatives are synthesized via cyclization of hydrazides or pyrazole intermediates using phosphorus oxychloride (POCl₃) under reflux conditions (80–120°C) . Optimization includes:
- Temperature Control : Excessive heat may lead to decomposition; lower temperatures (e.g., 60–80°C) improve selectivity.
- Solvent Selection : Dichloromethane or THF minimizes side reactions compared to polar aprotic solvents.
- Catalysis : Lewis acids like ZnCl₂ enhance reaction rates .
Table 1 : Example Reaction Conditions from Literature
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | POCl₃, DCM, 80°C | 65–72 | |
| Chlorination | SOCl₂, THF, 60°C | 85 |
How can conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved during structural characterization?
Level : Advanced
Methodological Answer :
Contradictions between NMR and crystallographic data often arise from dynamic processes (e.g., tautomerism) or solvent effects. To resolve this:
- Variable-Temperature NMR : Identify conformational changes by analyzing spectra at 25°C and −40°C .
- DFT Calculations : Compare experimental NMR shifts with computed values (B3LYP/6-31G* level) to validate tautomeric forms .
- Single-Crystal X-ray Diffraction : Resolve ambiguity by determining bond lengths and angles (e.g., monoclinic crystal system with space group P21/c observed for related compounds) .
Example : A pyrazolo-oxazine derivative showed discrepancies in carbonyl resonance; X-ray data confirmed a non-planar oxazine ring, explaining NMR shifts via ring puckering .
What stability considerations are critical for handling and storing this compound?
Level : Basic
Methodological Answer :
The compound is moisture-sensitive due to the reactive carbonyl chloride group. Key protocols include:
- Storage : Under inert gas (Ar/N₂) at −20°C in anhydrous DMSO or sealed ampules .
- Handling : Use gloveboxes for moisture-free environments, and quench excess reagents (e.g., POCl₃) with cold ethanol to prevent hydrolysis .
- Degradation Analysis : Monitor via TLC or HPLC; degradation products often include carboxylic acids from hydrolysis .
What computational strategies predict regioselectivity in functionalization reactions of this compound?
Level : Advanced
Methodological Answer :
Regioselectivity in reactions (e.g., nucleophilic acyl substitution) is influenced by electronic and steric factors. Methods include:
- Frontier Molecular Orbital (FMO) Analysis : Identify electrophilic sites via LUMO maps (e.g., carbonyl carbon as primary reactive center) .
- Molecular Electrostatic Potential (MEP) : Visualize charge distribution to predict nucleophilic attack sites .
- Docking Studies : For biological applications, simulate interactions with target enzymes to guide functionalization .
Table 2 : Computed Reactivity Indices for Key Positions
| Position | Fukui Index (f⁻) | MEP (kcal/mol) |
|---|---|---|
| C-2 Carbonyl | 0.45 | −35.2 |
| N-1 Pyrazole | 0.28 | −22.1 |
How can contradictory biological activity data be analyzed for derivatives of this compound?
Level : Advanced
Methodological Answer :
Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may stem from assay conditions or structural variations. Approaches include:
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing groups at C-2 enhance antimicrobial activity) .
- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (pH 7.4, 37°C) .
- Metabolic Stability Tests : Assess if rapid degradation in vitro explains false negatives .
Example : A triazolo-thiadiazine analog showed variable antifungal activity; SAR revealed chlorine substituents at para-positions were critical for potency .
What analytical techniques are optimal for purity assessment, and how are impurities identified?
Level : Basic
Methodological Answer :
- HPLC-MS : Detect impurities at 0.1% levels using C18 columns (ACN/H₂O gradient) .
- Elemental Analysis : Confirm purity via C/H/N percentages (tolerance ±0.4%) .
- NMR Spectroscopy : Identify residual solvents (e.g., DMSO-d₆ peaks at 2.50 ppm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
